Malononitrile, (3-thenylidene)-

CAS No.: 101756-40-5

Cat. No.: VC7933407

Molecular Formula: C8H4N2S

Molecular Weight: 160.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101756-40-5 |

|---|---|

| Molecular Formula | C8H4N2S |

| Molecular Weight | 160.2 g/mol |

| IUPAC Name | 2-(thiophen-3-ylmethylidene)propanedinitrile |

| Standard InChI | InChI=1S/C8H4N2S/c9-4-8(5-10)3-7-1-2-11-6-7/h1-3,6H |

| Standard InChI Key | ZKWANBRFSVNZTG-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1C=C(C#N)C#N |

| Canonical SMILES | C1=CSC=C1C=C(C#N)C#N |

Introduction

Structural and Molecular Characteristics

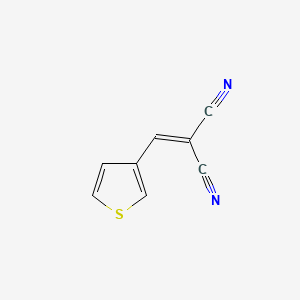

Malononitrile, (3-thenylidene)-, features a central malononitrile moiety (CH₂(CN)₂) conjugated to a 3-thenylidene group. The thenylidene substituent originates from thiophene, a five-membered aromatic heterocycle containing one sulfur atom. The "3-thenylidene" designation indicates that the substituent is attached at the third position of the thiophene ring, forming an α,β-unsaturated system with the malononitrile core (Figure 1) .

Molecular Geometry and Electronic Properties

Density functional theory (DFT) calculations for analogous compounds, such as 2-(pyridin-3-ylmethylene)malononitrile, reveal planar geometries that facilitate π-conjugation between the aromatic ring and the dinitrile group . This conjugation enhances electrophilicity at the β-carbon, making the compound reactive toward nucleophiles. The dipole moment of malononitrile derivatives typically ranges between 3.7–4.2 D, as observed in malononitrile itself , suggesting moderate polarity that influences solubility in polar aprotic solvents.

Table 1: Predicted Physicochemical Properties of Malononitrile, (3-Thenylidene)-

Synthetic Routes and Reaction Mechanisms

Knoevenagel Condensation

The most plausible synthesis route involves a Knoevenagel condensation between malononitrile and 3-thiophenecarboxaldehyde under basic conditions. This reaction proceeds via deprotonation of malononitrile (pKₐ ≈ 11) , followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration (Figure 2) .

Reaction Conditions:

-

Solvent: Ethanol or dimethylformamide (DMF)

-

Catalyst: Piperidine or ammonium acetate

-

Temperature: 80–100°C

Gewald Reaction Adaptations

Malononitrile derivatives are also synthesized via the Gewald reaction, which combines ketones, malononitrile, and elemental sulfur to form 2-aminothiophenes . While this method typically produces aminonitriles, modifying the substrate to include pre-formed thiophene aldehydes could yield (3-thenylidene) derivatives.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for malononitrile, (3-thenylidene)-, are predicted as follows:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Biological and Industrial Applications

Tyrosinase Inhibition

Structurally related compounds, such as 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11), exhibit potent tyrosinase inhibition (IC₅₀ = 17.05 μM) . The electron-withdrawing nitrile groups enhance binding to the enzyme’s active site, suggesting that (3-thenylidene)- derivatives may similarly inhibit melanogenesis .

Materials Science

Malononitrile derivatives are precursors for conductive polymers and organic semiconductors. The thiophene moiety in (3-thenylidene)-malononitrile could facilitate π-stacking in thin-film transistors, as seen in poly(thiophene) derivatives .

Pharmaceutical Intermediates

The compound’s α,β-unsaturated system is amenable to Michael additions, forming intermediates for antitumor agents (e.g., triamterene) and vasodilators (e.g., minoxidil) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume